molecular formula C8H11N5S B13336990 3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine

3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13336990
M. Wt: 209.27 g/mol
InChI Key: GEJZMPWYZFXQMO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles attached to the thiadiazole ring.

Scientific Research Applications

3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various biological targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to the combination of both pyrazole and thiadiazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

3,5-dimethyl-1-(thiadiazol-4-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C8H11N5S/c1-5-8(9)6(2)13(11-5)3-7-4-14-12-10-7/h4H,3,9H2,1-2H3

InChI Key

GEJZMPWYZFXQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CSN=N2)C)N

Origin of Product

United States

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